3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide
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Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
Heterocyclic Chemistry and Medicinal Potential
2,3-Benzodiazepines and their analogs are of great interest in the field of heterocyclic chemistry due to their potential as novel therapeutic agents. The exploration of diazepine derivatives fused with five-membered nitrogen heterocycles has yielded a variety of compounds with significant biological efficacy. This research area is crucial for discovering new drugs that could be effective against diseases with no current remedy and for developing new antibacterial agents to combat the spread of multi-resistant pathogens (Földesi, Volk, & Milen, 2018).
Synthetic Approaches and Biological Applications
The synthesis of benzodiazepines and related compounds from o-phenylenediamines demonstrates the versatility of these molecules. This synthetic flexibility allows for the creation of compounds with a wide range of biological applications, indicating the potential for benzodiazepines in various therapeutic contexts beyond their well-known sedative and anxiolytic effects. The development of methods for synthesizing azolylthiazoles and other related compounds has been a significant focus of research, reflecting the ongoing interest in expanding the utility of benzodiazepines in medicine (Ibrahim, 2011).
properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-2-29-12-7-8-15-17(11-12)30-21(24-15)25-18(26)10-9-16-20(28)22-14-6-4-3-5-13(14)19(27)23-16/h3-8,11,16H,2,9-10H2,1H3,(H,22,28)(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEJEMVOWHWAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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